6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid
Overview
Description
6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid (6-OHHTI) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. It is a derivative of the amino acid tryptophan, and its structure is similar to that of serotonin, a neurotransmitter involved in regulating mood, appetite, and sleep. 6-OHHTI has been studied for its potential to act as an agonist of the 5-HT1A serotonin receptor, and it has been shown to have a number of biochemical and physiological effects.
Scientific Research Applications
2-Amino-5-(imidazol-1-yl)pentanoic acid, a compound related to 6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid, is identified as a potent inhibitor of nitric oxide synthases, targeting rat iNOS, rat nNOS, and human-derived cNOS (Ulhaq et al., 1998).
A study presents a 56% yield synthetic route to 6-Pentyl-tetrahydro-thieno (3,4-d) imidazol-2-one, demonstrating its potential as an antibacterial agent with significant bioactivity (Liang et al., 2016).
Research demonstrates novel methods for synthesizing biotin (vitamin H) from 6-(5-methyl-4-imidazolin-4-yl)-6-oxohexanoic acid esters, a key compound in biotin synthesis (Zav'yalov et al., 2006) and (Zav’yalov et al., 2006).
Biotinylated RG108, a compound related to the chemical structure of interest, shows high affinity for human DNA methyltransferases, suitable for studying inhibitory mechanisms and affinity purification of RG108-associated proteins (Schirrmacher et al., 2006).
Thieno[3,4-d]imidazol-2-yl nitronyl nitroxide, another related compound, exhibits stable solid-state properties and antiferromagnetic interaction, fitting well with the Bonner-Fisher model (Nagashima et al., 2003).
Compounds like 6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid have shown potential as antibacterial and antitumor agents, as well as for synthesizing biotin and other biologically important molecules.
Mechanism of Action
Target of Action
The primary target of this compound is Streptavidin , a protein produced by the bacterium Streptomyces avidinii . Streptavidin has a high affinity for biotin, a vitamin that plays a key role in various metabolic processes.
Mode of Action
Given its structural similarity to biotin and its interaction with streptavidin , it’s plausible that it may interfere with biotin-dependent processes by binding to Streptavidin.
properties
IUPAC Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4S/c20-13(17-9-5-1-2-8-14(21)22)7-4-3-6-12-15-11(10-24-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23)/t11-,12-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUGHZFPFWNUQT-HUBLWGQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332237 | |
Record name | Biotin-X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72040-64-3 | |
Record name | 6-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]hexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72040-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biotin-X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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